SP-141

MDM2 degrader p53-independent mechanism of action

SP-141 (CAS 1253491-42-7) is a pyrido[3,4-b]indole derivative that functions as a targeted inhibitor of the MDM2 oncoprotein. Unlike many other MDM2 inhibitors that primarily block the MDM2-p53 protein-protein interaction, SP-141 binds directly to MDM2, promoting its autoubiquitination and subsequent proteasomal degradation, thereby reducing MDM2 protein levels.

Molecular Formula C22H16N2O
Molecular Weight 324.4 g/mol
Cat. No. B10764211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-141
Molecular FormulaC22H16N2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3
InChIKeyAABFWJDLCCDJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SP-141: MDM2 Inhibitor for P53-Independent Research


SP-141 (CAS 1253491-42-7) is a pyrido[3,4-b]indole derivative that functions as a targeted inhibitor of the MDM2 oncoprotein. Unlike many other MDM2 inhibitors that primarily block the MDM2-p53 protein-protein interaction, SP-141 binds directly to MDM2, promoting its autoubiquitination and subsequent proteasomal degradation, thereby reducing MDM2 protein levels [1][2]. This unique mechanism allows SP-141 to exert anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, independent of their p53 mutational status, a key differentiator from p53-dependent MDM2 antagonists [1][2].

Why SP-141 Cannot Be Simply Substituted by Other MDM2 Inhibitors


The class of MDM2 inhibitors is mechanistically diverse, with profound implications for experimental outcomes. Compounds like Nutlin-3 and RG7112 function as antagonists of the MDM2-p53 protein-protein interaction. Their efficacy is intrinsically limited in cancer models harboring p53 mutations or deletions, as they require functional p53 to exert their downstream effects [1]. In contrast, SP-141 operates via a distinct mechanism of action: it binds to MDM2 and induces its degradation, a process that does not require functional p53 [2][3]. Furthermore, alternative MDM2 degraders or molecules with similar core scaffolds, such as other β-carboline derivatives, may not exhibit the same combination of binding affinity, cellular potency, and documented in vivo activity across multiple tumor types as SP-141 [3]. Substituting SP-141 with a generic MDM2 inhibitor without rigorous validation risks negating the critical p53-independent activity profile that is central to many research applications.

Quantitative Differentiation: SP-141 vs. Comparator MDM2 Inhibitors


Mechanism of Action: Protein Degrader vs. p53-Dependent Antagonist

SP-141 is distinguished from classical MDM2 inhibitors like Nutlin-3 and RG7112 by its primary mechanism of action. While Nutlin-3 and RG7112 function as MDM2-p53 binding antagonists, SP-141 is a first-in-class MDM2 degrader. It binds directly to MDM2 and promotes its autoubiquitination and proteasomal degradation, reducing total MDM2 protein levels in cells [1][2]. This degradation-based mechanism enables SP-141 to exert anti-cancer activity in a p53-independent manner, unlike Nutlin-3 which requires functional p53 for its therapeutic effect [3].

MDM2 degrader p53-independent mechanism of action

Binding Affinity: Ki Comparison with Nutlin-3

SP-141 exhibits a high binding affinity for the MDM2 protein, as quantified by an inhibition constant (Ki) of 28 nM . This affinity is notably higher than that of the prototypical MDM2 antagonist Nutlin-3, which has a reported dissociation constant (Kd) of 45 nM for MDM2 . While a direct head-to-head Ki vs. Kd comparison is not strictly equivalent, the values suggest that SP-141 binds more tightly to MDM2 than Nutlin-3 binds to its target.

MDM2 binding affinity Ki Nutlin-3

Selective Cytotoxicity: Cancer vs. Normal Cells

SP-141 demonstrates a significant therapeutic window in vitro, as evidenced by its differential cytotoxicity towards cancer and normal cells. In pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2), SP-141 exhibits IC50 values ranging from 0.36 to 0.50 μM after 72 hours of treatment [1]. In stark contrast, the IC50 for IMR90 human primary fibroblasts, a non-cancerous cell line, is 13.22 μM [1]. This represents a 26- to 37-fold selectivity for cancer cells over normal cells.

Selective cytotoxicity IMR90 cancer selectivity

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

SP-141 demonstrates robust and consistent in vivo anti-tumor activity across multiple cancer types in xenograft models. In a pancreatic cancer model (Panc-1 xenografts), daily intraperitoneal administration of SP-141 at 40 mg/kg resulted in a 75% reduction in tumor volume compared to vehicle-treated control mice after 18 days of treatment [1]. In intracranial models of glioblastoma and medulloblastoma, SP-141 treatment led to a 4- to 9-fold decrease in tumor growth compared to controls [2].

xenograft tumor growth inhibition in vivo efficacy

Therapeutic Synergy with Temozolomide in Glioblastoma

SP-141 can potentiate the activity of standard-of-care chemotherapeutics. In glioblastoma cell lines, combining a low, non-toxic concentration of SP-141 (IC20) with temozolomide resulted in synergistic cell killing, with combination indices indicating a 1.3- to 31-fold increase in potency compared to temozolomide alone [1]. This synergy was observed in both p53 wild-type and mutant glioma cells.

synergy temozolomide glioblastoma

Broad-Spectrum Anti-Cancer Activity Across Multiple Indications

SP-141 has demonstrated potent anti-proliferative activity across a wide panel of cancer cell lines from diverse tissue origins. In pancreatic cancer lines, IC50 values range from 0.38 to 0.50 μM [1]. In breast cancer cell lines MCF-7 and MDA-MB-468, SP-141 induces apoptosis and cell cycle arrest [2]. In a panel of nine brain tumor cell lines (glioblastoma and medulloblastoma), IC50 values range from 35.8 nM to 688.8 nM [3]. Furthermore, SP-141 reduces cell viability and migration in neuroblastoma cells, regardless of p53 status [4].

broad-spectrum cancer cell lines IC50

Optimal Research Applications for SP-141 Based on Quantitative Evidence


Elucidating p53-Independent Oncogenic Functions of MDM2

SP-141 is an ideal tool for investigating MDM2 biology in cancer models with mutant or null p53. Its unique degradation-based mechanism allows researchers to dissect the p53-independent oncogenic functions of MDM2, such as its roles in DNA repair, cell cycle regulation, and metastasis, which are inaccessible with conventional p53-dependent antagonists [1][2].

Preclinical Efficacy Studies in Brain Tumor Models

Given its ability to penetrate the brain and its potent in vivo efficacy in intracranial xenograft models (4- to 9-fold tumor growth inhibition), SP-141 is a valuable compound for preclinical research on glioblastoma, medulloblastoma, and other CNS malignancies, especially in studies focused on overcoming temozolomide resistance through combination therapy [3].

Targeted Protein Degradation (TPD) Probe Development

As a first-in-class MDM2 degrader, SP-141 serves as a foundational chemical probe for the development of novel targeted protein degradation (TPD) strategies. Its scaffold can be modified to create PROTACs or molecular glues, as evidenced by the development of 18F-labeled analogues for PET imaging of MDM2 expression [4].

Investigating MDM2's Role in Metastasis and Migration

SP-141 has been shown to diminish cell migration and reduce metastasis in breast and neuroblastoma models [1][5]. This makes it a key reagent for research aimed at understanding and therapeutically targeting the metastatic cascade, a major cause of cancer mortality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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